molecular formula C25H18ClN3O4S B2999847 N-(2-chlorophenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 872208-24-7

N-(2-chlorophenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2999847
CAS No.: 872208-24-7
M. Wt: 491.95
InChI Key: UTTWPOLJNBRNQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(2-chlorophenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide (CAS RN: 872208-24-7) features a benzofuro[3,2-d]pyrimidin-4-one core fused with a 3-methoxyphenyl group at position 3 and a sulfanyl-linked 2-chlorophenyl acetamide moiety at position 2 . Its synthesis likely involves cyclization and nucleophilic substitution steps, as seen in analogous compounds .

Properties

IUPAC Name

N-(2-chlorophenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18ClN3O4S/c1-32-16-8-6-7-15(13-16)29-24(31)23-22(17-9-2-5-12-20(17)33-23)28-25(29)34-14-21(30)27-19-11-4-3-10-18(19)26/h2-13H,14H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTTWPOLJNBRNQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)NC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorophenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

  • Formation of the Benzofuro-Pyrimidinyl Moiety : This step involves the cyclization of appropriate starting materials under controlled conditions to form the benzofuro-pyrimidinyl core.
  • Introduction of the Methoxyphenyl Group : This step typically involves electrophilic aromatic substitution reactions to introduce the methoxy group onto the phenyl ring.
  • Attachment of the Chlorophenyl Group : This step involves nucleophilic substitution reactions to attach the chlorophenyl group to the core structure.
  • Formation of the Sulfanyl Linkage : This step involves the formation of a sulfanyl linkage through thiol-ene reactions or other suitable methods.

Industrial Production Methods: Industrial production of N-(2-chlorophenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide involves scaling up the laboratory synthesis procedures. This typically requires optimization of reaction conditions, use of efficient catalysts, and implementation of continuous flow processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(2-chlorophenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide undergoes various chemical reactions, including:

  • Oxidation : The compound can undergo oxidation reactions, particularly at the sulfanyl linkage, leading to the formation of sulfoxides or sulfones.
  • Reduction : Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.
  • Substitution : The chlorophenyl group can undergo nucleophilic substitution reactions, allowing for the introduction of different substituents.
Common Reagents and Conditions:
  • Oxidation : Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
  • Reduction : Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
  • Substitution : Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products:
  • Oxidation : Formation of sulfoxides or sulfones.
  • Reduction : Formation of hydroxyl derivatives.
  • Substitution : Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-chlorophenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide has several scientific research applications:

  • Medicinal Chemistry : The compound is studied for its potential as a therapeutic agent due to its unique structural features and potential biological activity.
  • Pharmacology : Research focuses on its interactions with various biological targets, including enzymes and receptors.
  • Materials Science : The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
  • Chemical Biology : Used as a probe to study biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Core Heterocycle Variations

Compound Name Core Structure Key Features Implications
Target Compound (872208-24-7) Benzofuro[3,2-d]pyrimidin-4-one - Fused benzofuran-pyrimidine
- 3-Methoxyphenyl group
- Dihydro (partial saturation)
Enhanced rigidity; potential for π-π stacking and hydrogen bonding.
N-(4-Chlorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide Benzothieno[2,3-d]pyrimidin-4-one - Benzothiophene instead of benzofuran
- 4-Methoxyphenyl
- Hexahydro (full saturation)
Increased solubility due to saturation; sulfur atom may alter electronic properties.
N-(2-Chlorophenyl)-2-(4,6-dimethylpyrimidin-2-ylsulfanyl)acetamide Simple pyrimidine - No fused rings
- Methyl substituents at positions 4 and 6
Reduced steric hindrance; lower molecular weight and complexity.

Analysis :

  • Benzofuro vs. Benzothieno Cores: The target compound’s benzofuran core may exhibit stronger π-π interactions compared to the sulfur-containing benzothiophene in , which could influence binding to aromatic-rich biological targets.
  • Saturation : The dihydro core in the target compound provides partial saturation, balancing rigidity and flexibility, while hexahydro analogs may improve solubility but reduce planarity.

Substituent Modifications

Compound Name Aryl Substituents Acetamide Group Functional Impact
Target Compound 3-Methoxyphenyl (core)
2-Chlorophenyl (acetamide)
- Ortho-chlorophenyl Steric hindrance from ortho-substituent; methoxy enhances electron-donating effects.
N-(4-Chlorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide 4-Methoxyphenyl (core)
4-Chlorophenyl (acetamide)
- Para-substituents on both groups Reduced steric effects; para-methoxy may improve solubility.
N-(2-Ethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide 4-Methoxyphenyl (core)
2-Ethylphenyl (acetamide)
- Ethyl group instead of chloro Increased lipophilicity; reduced electronegativity.

Analysis :

  • Methoxy Position : 3-Methoxyphenyl (target) vs. 4-methoxyphenyl alters electronic distribution; para-substitution often enhances resonance effects.

Sulfanyl Linker and Acetamide Variations

Compound Name Sulfanyl Group Attachments Acetamide Modifications Structural Implications
Target Compound Benzofuropyrimidine core - 2-Chlorophenyl Standard acetamide Balanced polarity; chlorophenyl may aid in hydrophobic interactions.
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide Pyrimidine core 4-Methylpyridinyl Pyridine’s basicity may improve solubility and metal coordination.
N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Triazole core Chloro-methoxy-methylphenyl Triazole’s metabolic stability; pyridyl group enables π-π interactions.

Analysis :

  • Triazole vs. Pyrimidine Cores : Triazole-containing compounds may exhibit better metabolic stability due to resistance to oxidative degradation.
  • Acetamide Groups : Pyridinyl substituents introduce nitrogen-based hydrogen bonding, while chlorophenyl groups favor hydrophobic binding.

Biological Activity

N-(2-chlorophenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a complex structure that includes a benzofuro-pyrimidine core, which may contribute to its diverse biological effects.

Chemical Structure and Properties

The molecular formula of the compound is C22H18ClN3O3SC_{22}H_{18}ClN_{3}O_{3}S with a molecular weight of approximately 405.8 g/mol. The unique structural elements include:

  • Chlorophenyl Group : Imparts specific electronic properties that may enhance biological interactions.
  • Methoxyphenyl Group : Potentially increases lipophilicity, affecting absorption and distribution.
  • Benzofuro-Pyrimidine Core : Affects the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that N-(2-chlorophenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. For instance, a screening of drug libraries identified it as a promising candidate against various cancer cell lines, showing significant cytotoxicity in multicellular spheroid models .
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines or enzymes involved in inflammation.
  • Antimicrobial Properties : Similar compounds have shown antibacterial activity, suggesting that this compound might also possess similar properties against specific bacterial strains.

The mechanism by which N-(2-chlorophenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide exerts its effects is likely multifaceted:

  • Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in cancer cell metabolism or inflammatory processes.
  • Receptor Interactions : The compound could interact with various receptors implicated in cell signaling pathways related to growth and inflammation.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds within the benzofuran and pyrimidine classes:

  • Cytotoxicity Studies : A study on benzofuran derivatives indicated that modifications to the benzofuran structure could significantly enhance cytotoxicity against cancer cells . This suggests that structural variations in N-(2-chlorophenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide could similarly influence its efficacy.
  • Antioxidant Activity : Research on related compounds has shown potential antioxidant properties, which could contribute to their protective effects against oxidative stress in cells .

Comparative Analysis with Related Compounds

Compound NameBiological ActivityMechanism
N-(2-chlorophenyl)-4-oxoquinazolineAnticancerEnzyme inhibition
5-MAPB (benzofuran derivative)CytotoxicMitochondrial dysfunction
SIRT inhibitors (benzofuran derivatives)Anti-inflammatoryTargeting SIRT enzymes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.